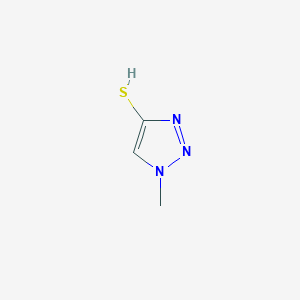

1-Methyltriazole-4-thiol

Description

BenchChem offers high-quality 1-Methyltriazole-4-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyltriazole-4-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyltriazole-4-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-6-2-3(7)4-5-6/h2,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMKRLQZBACPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36811-23-1 | |

| Record name | 1-methyl-1H-1,2,3-triazole-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyltriazole-4-thiol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of a key heterocyclic compound, often referred to generally as 1-Methyltriazole-4-thiol. Due to isomeric and tautomeric possibilities, this paper will focus on the well-characterized and widely utilized isomer, 4-Methyl-4H-1,2,4-triazole-3-thiol , and its corresponding thione tautomer. We will delve into its synthesis, explore its distinct physicochemical properties, and illuminate its significant role as a versatile scaffold in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and in-depth understanding of this important chemical entity.

Structural Elucidation: Isomerism and Thiol-Thione Tautomerism

The molecular formula C₃H₅N₃S corresponds to several possible isomers. The name "1-Methyltriazole-4-thiol" could imply a 1,2,3-triazole or a 1,2,4-triazole core. However, the most prominent and synthetically accessible compound within this class is 4-Methyl-4H-1,2,4-triazole-3-thiol (CAS 24854-43-1).[1]

A critical feature of this molecule is its existence in a tautomeric equilibrium with its thione form, 4-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione . Spectroscopic evidence indicates that in the solid state and in many solutions, the thione form is predominant due to the greater stability of the C=S double bond and the aromaticity of the triazole ring.[2] For the purposes of this guide, we will refer to the compound by its thiol name while acknowledging that its reactivity and structure are often best represented by the thione tautomer.

Synthesis and Mechanistic Considerations

The construction of the 4-methyl-1,2,4-triazole-3-thione ring is most reliably achieved through the base-catalyzed intramolecular cyclization of an appropriate N-substituted thiosemicarbazide precursor. This method is robust, high-yielding, and provides a clear, unambiguous path to the target heterocycle.

Causality Behind the Synthetic Strategy

The core principle of this synthesis involves two key transformations: the formation of an acyl- or formyl-thiosemicarbazide intermediate, followed by a dehydrative cyclization.[3][4]

-

Precursor Formation : The synthesis begins with 4-methyl-3-thiosemicarbazide. This precursor contains the requisite N-methyl group and the thiourea backbone.

-

Acylation/Formylation : The terminal nitrogen of the thiosemicarbazide is acylated, typically using formic acid. This step introduces the final carbon atom required to close the five-membered ring.

-

Base-Catalyzed Cyclization : The crucial step is the cyclization, which is promoted by a base (e.g., NaOH, K₂CO₃). The base deprotonates one of the amide/thioamide nitrogens, creating a potent nucleophile. This nucleophile then attacks the carbonyl carbon (from the formyl group), initiating an intramolecular cyclization. The subsequent elimination of a water molecule yields the stable, aromatic 1,2,4-triazole ring. The use of a base is critical as it significantly lowers the activation energy for the cyclization step.

// Nodes Start [label="4-Methyl-3-thiosemicarbazide\n+ Formic Acid"]; Intermediate [label="1-Formyl-4-methyl-\n3-thiosemicarbazide"]; Cyclization [label="Base-Catalyzed\nCyclization (e.g., aq. NaOH)"]; Product [label="4-Methyl-4H-1,2,4-triazole-3-thiol", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Reflux"]; Intermediate -> Cyclization [label="Heat"]; Cyclization -> Product [label="Dehydration & \nNeutralization"]; } ends-dot Caption: General workflow for the synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established literature procedures.[5][6] It is designed to be self-validating, with clear checkpoints for reaction completion and product purification.

Objective: To synthesize 4-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Materials:

-

4-Methyl-3-thiosemicarbazide (1.0 eq)

-

Formic Acid (85-90%, ~10 eq)

-

Sodium Hydroxide (2N aqueous solution)

-

Hydrochloric Acid (concentrated, for acidification)

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

Step 1: Formylation. In a round-bottom flask equipped with a reflux condenser, suspend 4-methyl-3-thiosemicarbazide (e.g., 10.5 g, 0.1 mol) in formic acid (e.g., 40 mL).

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Step 2: Cyclization. Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing ice-cold water (200 mL) with stirring.

-

Add 2N sodium hydroxide solution portion-wise to the resulting solution until it becomes strongly alkaline (pH 10-11).

-

Transfer the alkaline solution back to the round-bottom flask and heat to reflux for an additional 3-4 hours. This promotes the intramolecular cyclization and dehydration.

-

Step 3: Isolation and Purification. After cooling the solution in an ice bath, carefully acidify it to pH 3-4 with concentrated hydrochloric acid. A white or off-white precipitate should form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove residual salts.

-

Step 4: Recrystallization. Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product as white crystals.

-

Validation: Dry the product under vacuum. Characterize by melting point determination and spectroscopic methods (¹H NMR, IR) to confirm its identity and purity.

Physicochemical and Spectroscopic Properties

The utility of 4-Methyl-4H-1,2,4-triazole-3-thiol is underpinned by its distinct physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃S | [2] |

| Molar Mass | 115.15 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 185-189 °C | [1] |

| Assay | ≥97% | [1] |

| Solubility | Soluble in acetone (2.5%) | [1] |

| InChIKey | AGWWTUWTOBEQFE-UHFFFAOYSA-N | [2] |

Spectroscopic Profile

-

FTIR (Solid State, Mull): The infrared spectrum is highly informative regarding the dominant thione tautomer. Key peaks include a broad absorption around 3100-2900 cm⁻¹ corresponding to the N-H stretch, and a strong band in the region of 1350-1250 cm⁻¹ characteristic of the C=S (thione) stretch.[2]

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is simple and diagnostic. It typically shows a singlet for the methyl protons (N-CH₃) at approximately 3.5 ppm, a singlet for the triazole ring proton (C5-H) around 8.5-9.0 ppm, and a broad singlet for the N-H proton (which is exchangeable with D₂O) at ~13.8 ppm.

-

UV-Vis Spectroscopy: Theoretical studies and experimental data show electronic transitions in the UV region, which are useful for studying its coordination with metal ions.[7][8]

Chemical Reactivity and Derivatization

The synthetic value of 4-methyl-4H-1,2,4-triazole-3-thiol lies in its predictable reactivity, which allows for its strategic incorporation into more complex molecular architectures.

Primary Reactive Sites

The molecule possesses two primary sites for chemical modification:

-

The Exocyclic Sulfur Atom: The thiol/thione group is the most reactive site. In the presence of a base, the N-H proton is readily removed, creating an ambidentate anion. Alkylation occurs preferentially on the sulfur atom, which is a soft nucleophile, to yield stable S-substituted derivatives. This S-alkylation is the most common and synthetically useful reaction for this scaffold.[1]

-

The Ring Nitrogen Atoms: While less nucleophilic than the deprotonated sulfur, the ring nitrogens can also participate in reactions under specific conditions.

// Nodes Start [label="4-Methyl-4H-1,2,4-triazole-3-thiol", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S_Alkylation [label="S-Alkyl Derivative\n(Thioether)"]; Coordination [label="Metal Complex\n(e.g., with Pd(II), Hg(II))"];

// Edges Start -> S_Alkylation [label="Base (e.g., K₂CO₃)\n+ Alkyl Halide (R-X)"]; Start -> Coordination [label="Metal Salt (e.g., PdCl₂)"]; } ends-dot Caption: Key reactivity pathways of 4-Methyl-4H-1,2,4-triazole-3-thiol.

Protocol: S-Alkylation with Ethyl Bromoacetate

This protocol details a standard procedure for forming a thioether linkage, a common step in synthesizing biologically active derivatives.

Objective: To synthesize ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate.[1]

Materials:

-

4-Methyl-4H-1,2,4-triazole-3-thiol (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone or DMF (solvent)

Procedure:

-

Setup: To a solution of 4-methyl-4H-1,2,4-triazole-3-thiol (e.g., 1.15 g, 10 mmol) in acetone (50 mL), add anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Addition of Electrophile: Stir the suspension vigorously at room temperature and add ethyl bromoacetate (1.2 mL, 11 mmol) dropwise.

-

Reaction: Continue stirring the mixture at room temperature for 8-12 hours or until TLC indicates the complete consumption of the starting thiol.

-

Workup: Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of acetone.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure S-alkylated product.

Applications in Research and Drug Development

The 1,2,4-triazole ring, particularly when substituted with a mercapto/thiol group, is considered a "privileged scaffold" in medicinal chemistry.[9] Its properties—including metabolic stability, hydrogen bonding capacity, and ability to coordinate with metallic active sites in enzymes—make it a highly valuable component in drug design.[10][11]

Medicinal Chemistry

Derivatives of mercapto-1,2,4-triazoles have demonstrated a remarkably broad spectrum of biological activities. The 4-methyl-3-thiol moiety serves as a versatile starting point for creating extensive libraries of compounds for screening.

| Biological Activity | Example Application/Target | Reference |

| Antimicrobial | Active against various bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) strains.[10] | [10] |

| Antitubercular | Derivatives show activity against M. tuberculosis.[10] | [10] |

| Anti-inflammatory | Inhibition of enzymes like 15-lipoxygenase. | [11] |

| Anticancer | Antiproliferative activity against various cancer cell lines.[3] | [3] |

| Antiviral | The broader triazole class includes established antiviral drugs like Ribavirin.[9][12] | [9][12] |

Materials Science

Beyond pharmaceuticals, 4-methyl-4H-1,2,4-triazole-3-thiol has found applications in materials science, most notably as a corrosion inhibitor. Its efficacy stems from the ability of the thiol group to strongly adsorb onto metal surfaces, such as steel or silver, forming a protective self-assembled monolayer that prevents oxidative degradation.[1]

Conclusion

4-Methyl-4H-1,2,4-triazole-3-thiol is a foundational heterocyclic building block with a rich and diverse chemical profile. Its straightforward and high-yielding synthesis, coupled with the predictable and versatile reactivity of its exocyclic sulfur atom, makes it an invaluable tool for researchers. Its established role as a privileged scaffold in medicinal chemistry continues to inspire the development of novel therapeutics targeting a wide range of diseases. Furthermore, its application in materials science as a corrosion inhibitor highlights its utility beyond the life sciences. A thorough understanding of the principles laid out in this guide will empower scientists and drug development professionals to fully leverage the potential of this remarkable compound.

References

-

SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]

-

Kardiologiya. Synthesis methods of 1,2,4-triazole-3-thiones: review. 2024. Available from: [Link]

-

MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. 2014. Available from: [Link]

-

Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups as tetrahydropyranyl ethers and esters. RSC Advances. 2016. Available from: [Link]

-

Inorganic Chemistry Research. Theoretical Investigation of 4-Methyl-4H-1,2,4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium(II) Complexes; Molecular Structure, NBO Analysis, FT-IR and UV-Vis Spectroscopy. 2019. Available from: [Link]

-

Longdom Publishing. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research. 2016. Available from: [Link]

-

SpectraBase. 4-Methyl-4H-1,2,4-triazole-3-thiol. Available from: [Link]

-

Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. 2022. Available from: [Link]

-

Research Journal of Pharmacy and Technology. A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. 2012. Available from: [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. 2023. Available from: [Link]

-

PubMed. The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics. 2012. Available from: [Link]

- Google Patents. Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate. WO2018153767A1. 2018.

-

Advances in Microbiology. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. 2013. Available from: [Link]

-

PubChem. 1H-1,2,3-Triazole-4-thiol. Available from: [Link]

-

MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. 2023. Available from: [Link]

-

Kardiologiya. Synthesis methods of 1,2,4-triazole-3-thiones: review. 2024. Available from: [Link]

-

Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. 2022. Available from: [Link]

Sources

- 1. 4-Methyl-4H-1,2,4-triazole-3-thiol 97 24854-43-1 [sigmaaldrich.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 7. Theoretical Investigation of 4-Methyl-4H-1,2,4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium(II) Complexes; Molecular Structure, NBO Analysis, FT-IR and UV-Vis Spectroscopy [inorgchemres.org]

- 8. The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rjptonline.org [rjptonline.org]

- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

solubility of 1-Methyltriazole-4-thiol in various solvents

An In-Depth Technical Guide to the Solubility of 1-Methyltriazole-4-thiol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Versatile Heterocycle

1-Methyltriazole-4-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a triazole ring, a methyl group, and a thiol functionality, make it a valuable building block for the synthesis of novel compounds with diverse biological activities and material properties.[1][2][3][4] However, the successful application of this compound in any synthetic or formulation workflow is fundamentally governed by its solubility in various solvent systems. A thorough understanding of its solubility profile is paramount for reaction optimization, purification, formulation development, and biological assays.

This technical guide provides a comprehensive overview of the solubility of 1-Methyltriazole-4-thiol. While direct, quantitative solubility data for this specific molecule is not extensively available in the public domain, this guide will equip researchers with the foundational knowledge and practical methodologies to determine its solubility in their own laboratories. We will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for solubility determination, and present what is known from closely related analogs.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. The structure of 1-Methyltriazole-4-thiol suggests a nuanced solubility profile. The parent 1,2,4-triazole ring is known to be very soluble in water and also soluble in organic solvents.[5][6][7] The introduction of a methyl group and a thiol group modifies this behavior.

-

The Triazole Ring: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the C-H bonds can act as weak hydrogen bond donors. This contributes to its potential solubility in polar solvents.

-

The Thiol Group (-SH): The thiol group is weakly acidic and can participate in hydrogen bonding, both as a donor (S-H) and, to a lesser extent, as an acceptor (the lone pairs on the sulfur atom). This enhances its affinity for polar protic solvents.

-

The Methyl Group (-CH₃): The methyl group is nonpolar and contributes to the molecule's lipophilicity. This can enhance its solubility in less polar organic solvents.

Given these features, 1-Methyltriazole-4-thiol is expected to exhibit moderate solubility in a range of solvents. It is likely to be soluble in polar aprotic solvents like DMSO and DMF, where the strong dipole moments can interact favorably with the polar triazole ring. Its solubility in alcohols is also expected, facilitated by hydrogen bonding. In nonpolar solvents, the solubility is anticipated to be lower due to the polar nature of the triazole and thiol groups.

The isomeric compound, 4-Methyl-4H-1,2,4-triazole-3-thiol, is reported to be soluble in acetone to the extent of 2.5%.[1][8] This provides a valuable starting point for estimating the solubility of 1-Methyltriazole-4-thiol in similar polar aprotic solvents. Another related compound, 4-Amino-5-methyl-1,2,4-triazole-3-thiol, is noted to be insoluble in water but soluble in organic solvents such as chloroform, ethanol, and acetone.[9] Conversely, some more complex thiol-substituted triazole derivatives have been observed to have poor solubility in most common organic solvents.

Visualizing Molecular Interactions

The interplay of these functional groups with different solvent types is crucial. The following diagram illustrates the potential interactions influencing solubility.

Caption: Interactions between 1-Methyltriazole-4-thiol and solvent types.

Quantitative Solubility Data of a Related Isomer

As a reference point, the following table summarizes the known solubility of a closely related isomer, 4-Methyl-4H-1,2,4-triazole-3-thiol.

| Solvent | Temperature | Solubility | Source |

| Acetone | Not Specified | 2.5% (w/v) | [1][8] |

This data suggests that ketones are viable solvents, and a similar solubility might be expected for 1-Methyltriazole-4-thiol. However, empirical determination is essential for accurate data.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the using a reliable gravimetric method. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

1-Methyltriazole-4-thiol (high purity)

-

Analytical grade solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, hexane)

-

Analytical balance (readable to 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Calibrated thermometer

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven or vacuum oven

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Methyltriazole-4-thiol to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Record the initial mass of the vial and the compound.

-

Add a known volume or mass of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the dissolution equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry vial. It is critical to filter the solution to remove any undissolved solid particles.

-

Record the mass of the empty vial and the vial containing the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vials containing the filtered solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, allow the vials to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vials containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units (e.g., g/L, mg/mL, mol/L) using the following formulas:

-

Mass of dissolved solute = (Mass of vial + dried solute) - Mass of empty vial

-

Mass of solvent = (Mass of vial + filtered solution) - (Mass of vial + dried solute)

-

Solubility ( g/100g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solubility determination protocol.

Caption: Gravimetric method for determining solubility.

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset on the solubility of 1-Methyltriazole-4-thiol is currently lacking, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. The structural characteristics of the molecule suggest a complex solubility profile, with likely solubility in polar aprotic and protic solvents. The provided methodology empowers researchers to generate reliable and reproducible solubility data, which is a critical step in the journey of drug discovery and materials development. The generation and publication of such data would be a valuable contribution to the scientific community, facilitating the broader application of this promising heterocyclic compound.

References

- Adeniyi, A. A., & Patel, K. S. (1999). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Journal of the Chemical Society of Nigeria, 24(1), 13-18.

- Gomha, S. M., et al. (2022).

- Yurttaş, L., et al. (2014). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. Molecules, 19(2), 2419-2436.

-

MDPI. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]

-

ChemBK. (2024). 4-Amino-5-methyl-1,2,4-triazole-3-thiol. Retrieved from [Link]

- Gomha, S. M., et al. (2022).

-

Chemistry Journal of Moldova. (n.d.). SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL 4-(5-(((5-(ALKYLTHIO)-4-METHYL-4H-1,2,4-TRIAZOLЕ-3 -YL)METHYL)THIO)-1H-1,2,4-TRIAZOLE-3-S)PYRIDINES. Retrieved from [Link]

-

MDPI. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]

- Frolova, Y. S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2), 187-196.

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cjm.ichem.md [cjm.ichem.md]

- 4. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 8. 4-メチル-4H-1,2,4-トリアゾール-3-チオール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

Historical Discovery and Development of 1-Methyltriazole-4-thiol: A Comprehensive Technical Guide

Abstract: The 1-methyltriazole-4-thiol (1-MT-4-T) scaffold, formally known as 1-methyl-1H-1,2,3-triazole-4-thiol, represents a highly specialized pharmacophore and synthetic building block. This technical guide explores the historical evolution of its synthesis—from early thermal cycloadditions to modern catalytic methodologies—and details the mechanistic causality behind its integration into drug discovery pipelines.

Historical Context & Structural Evolution

The 1,2,3-triazole core has long been recognized as a privileged scaffold in medicinal chemistry due to its robust stability against metabolic degradation, high dipole moment, and capacity to act as a bioisostere for amide bonds. Historically, the synthesis of 1,2,3-triazoles relied on the thermal Huisgen cycloaddition (first conceptualized in the 1960s), which notoriously required elevated temperatures and yielded an inseparable mixture of 1,4- and 1,5-disubstituted isomers.

The trajectory of triazole development was permanently altered in 2002 with the independent discovery of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by K. Barry Sharpless and Morten Meldal[1]. This "click chemistry" revolution enabled the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature.

Within this expanded chemical space, 1-methyl-1H-1,2,3-triazole-4-thiol (CAS 36811-23-1) [2] emerged as a critical target. While its isomer, 1-methyl-1H-1,2,4-triazole-3-thiol, is easily synthesized via the cyclization of thiosemicarbazide derivatives for agricultural applications[3], the 1,2,3-triazole-4-thiol requires distinct synthetic logic. Direct lithiation of 1-methyl-1H-1,2,3-triazole predominantly occurs at the more acidic 5-position[4], meaning the 4-thiol derivative cannot be accessed via simple halogen-metal exchange. Instead, it requires a pre-functionalized, protected thioalkyne in a highly controlled CuAAC framework.

Mechanistic Causality in Synthetic Design

To synthesize 1-methyl-1H-1,2,3-triazole-4-thiol, researchers cannot simply react methyl azide with a terminal thioalkyne (e.g., ethynylthiol). The causality behind the modern synthetic protocol is rooted in the electronic and coordination properties of sulfur:

-

Causality of the Protecting Group: Free terminal thioalkynes are highly unstable. More importantly, free thiols aggressively coordinate with copper, forming insoluble copper(I) thiolates that instantly poison the CuAAC catalyst. To circumvent this, the sulfur atom must be masked with a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group (e.g., TMS-ethynyl sulfide). The bulky silyl group prevents catalyst poisoning and sterically directs the cycloaddition, ensuring >99% 1,4-regioselectivity.

-

Causality of the Catalyst System: A Cu(I) source, generated in situ from CuSO₄ and sodium ascorbate, is deployed alongside a stabilizing ligand like TBTA (Tris(benzyltriazolylmethyl)amine). TBTA completely envelops the Cu(I) center, protecting its oxidation state from disproportionation and aerobic oxidation—a critical safeguard when working with sulfur-containing substrates that can otherwise induce rapid catalyst degradation.

Caption: Step-by-step synthetic workflow for 1-methyltriazole-4-thiol via CuAAC.

Pharmacological Significance & Target Interaction

The 1-methyltriazole-4-thiol moiety is frequently utilized in drug development as a highly efficient Zinc-Binding Group (ZBG) in metalloenzyme inhibitors (such as HIV-1 protease inhibitors)[1] and as a nucleophilic handle for synthesizing thioether-linked pharmacophores. The triazole ring provides hydrogen bond accepting capabilities via the N2 and N3 atoms, while the 4-thiolate acts as a strong, soft nucleophile that forms stable coordinate covalent bonds with transition metals in enzyme active sites.

Caption: Pharmacological pathways and target interactions of 1-methyltriazole-4-thiol in drug design.

Experimental Methodology: Self-Validating Synthesis

The following protocol details the synthesis of 1-methyl-1H-1,2,3-triazole-4-thiol via a protected thioalkyne intermediate. This system is designed to be self-validating : the disappearance of the azide IR stretch (~2100 cm⁻¹) confirms cycloaddition, while the shift in the sulfur-bound carbon NMR signal confirms successful deprotection.

Phase 1: Regioselective CuAAC Cycloaddition

-

Preparation: In a flame-dried 100 mL Schlenk flask under N₂, dissolve 10.0 mmol of (trimethylsilyl)ethynyl sulfide and 12.0 mmol of methyl azide (handled strictly as a 0.5 M solution in THF to mitigate explosive hazards) in 30 mL of a 1:1 mixture of t-BuOH and H₂O.

-

Catalyst Assembly: Add 0.5 mmol (5 mol%) of CuSO₄·5H₂O, followed immediately by 0.5 mmol of TBTA ligand. The ligand ensures the Cu(I) remains soluble and active throughout the catalytic cycle.

-

Initiation: Dropwise add 1.0 mmol (10 mol%) of sodium ascorbate (freshly prepared 1 M aqueous solution). The solution will shift from blue to pale yellow, confirming the reduction of Cu(II) to the active Cu(I) species.

-

Validation Check: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the alkyne spot is fully consumed. LC-MS must show the [M+H]⁺ peak for the TMS-protected intermediate.

-

Workup: Extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Deprotection to Yield the Free Thiol

-

Cleavage: Dissolve the crude TMS-protected triazole in 20 mL of anhydrous THF. Cool the system to 0 °C to prevent disulfide dimerization.

-

Fluoride Addition: Add 1.2 equivalents of TBAF (Tetrabutylammonium fluoride, 1 M in THF) dropwise. The hard fluoride ion selectively attacks the silicon atom, releasing the soft thiolate.

-

Quenching & Protonation: After 1 hour, quench the reaction with 1 M HCl to protonate the thiolate, yielding the free 1-methyl-1H-1,2,3-triazole-4-thiol.

-

Purification: Extract with DCM, dry, and purify via flash chromatography (DCM:MeOH 95:5) to yield the pure target compound.

Quantitative Data: Synthetic Route Comparison

The table below summarizes the quantitative metrics of different synthetic approaches to the 1-methyltriazole-4-thiol core, highlighting the absolute necessity of the protected CuAAC route[1][4].

| Synthetic Route | Precursor Materials | Catalyst / Reagents | Regioselectivity (1,4 : 1,5) | Overall Yield | Reaction Time |

| Thermal Huisgen | Methyl Azide + Thioalkyne | None (Heat, 120 °C) | ~ 1 : 1 | < 30% (Complex mixture) | 24 - 48 h |

| Direct Lithiation | 1-Methyl-1H-1,2,3-triazole | n-BuLi, S₈ | Predominantly 1,5-thiol | N/A (Yields 5-thiol) | 4 h |

| CuAAC (Unprotected) | Methyl Azide + Ethynylthiol | CuSO₄, NaAsc | N/A (Catalyst Poisoning) | < 5% | 12 h |

| CuAAC (TMS-Protected) | Methyl Azide + TMS-Thioalkyne | CuSO₄, NaAsc, TBTA | > 99 : 1 | 75 - 85% | 12 h + 1 h |

References

-

ECHA CHEM - Substance Identity: 1-methyl-1H-1,2,3-triazole-4-thiol (CAS 36811-23-1) URL:[Link]

-

Thieme E-Books & E-Journals - Product Class 13: 1,2,3-Triazoles (Lithiation and Regioselectivity) URL:[Link]

-

ResearchGate - Rapid Discovery and Structure−Activity Profiling of Novel Inhibitors of Human Immunodeficiency Virus Type 1 Protease Enabled by the Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles URL:[Link]

Sources

Theoretical and Computational Profiling of 1-Methyltriazole-4-thiol: A Comprehensive Guide to Electronic Structure, Tautomerism, and Reactivity

Executive Summary

1-Methyltriazole-4-thiol (1-MT-4-T) is a highly versatile heterocyclic scaffold with profound implications in coordination chemistry, corrosion inhibition, and rational drug design. The presence of the triazole ring, combined with an exocyclic sulfur atom and a methyl group, creates a complex electronic environment capable of diverse non-covalent interactions and metal chelation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind computational choices, establish self-validating protocols for Density Functional Theory (DFT) and molecular docking, and provide a rigorous framework for studying the thermodynamic and electronic properties of 1-MT-4-T.

Structural Dynamics: Tautomerism and Conformational Analysis

Triazole-thiols inherently exhibit tautomerism, rapidly shifting between the thiol (-SH) and thione (=S) forms depending on the dielectric constant of their environment 1. For 1-MT-4-T, the N-methyl substitution restricts certain protonation sites, isolating the tautomeric equilibrium primarily to the N-H/S-H proton transfer pathway.

The "Why" Behind the Computation: Experimental isolation of individual tautomers is notoriously difficult due to ultra-low interconversion energy barriers. DFT allows us to freeze the potential energy surface (PES) and evaluate the thermodynamic stability of each form independently. Understanding whether the molecule acts as a soft S-donor (thiolate) or a strong hydrogen-bond donor (thione) is the critical first step in predicting its macroscopic behavior in drug-receptor pockets or on metal surfaces.

Fig 1: Tautomeric equilibrium of 1-MT-4-T and resulting reactivity pathways.

Core Computational Methodologies

To achieve high-fidelity electronic structure mapping, the selection of the functional and basis set must be deliberate.

Protocol 1: Quantum Chemical Geometry Optimization & Frequency Analysis

This self-validating protocol ensures that the calculated structures represent true global minima on the PES, rather than transient saddle points.

-

Initial 3D Modeling: Construct the 3D geometries of both the thiol and thione tautomers of 1-MT-4-T using GaussView or Avogadro.

-

Method Selection (DFT): Configure the input for optimization using the B3LYP functional. Causality: B3LYP remains the workhorse for organic heterocycles because its optimal balance of exact Hartree-Fock exchange and local spin density approximation provides highly accurate vibrational frequencies when appropriately scaled 1.

-

Basis Set Assignment (6-311++G(d,p)): Apply this specific Pople-style basis set. Causality: The inclusion of diffuse functions (++) is non-negotiable when modeling sulfur-containing compounds. Sulfur's expanded, polarizable electron cloud requires broader spatial basis functions to prevent artificial energy penalization, especially when evaluating the deprotonated thiolate anion 2.

-

Solvation Modeling: Implement the Polarizable Continuum Model (PCM) using water or DMSO as the solvent to simulate physiological or synthetic conditions.

-

Frequency Calculation (Validation Step): Run a vibrational frequency analysis on the optimized geometry. Acceptance Criteria: The output must yield zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed and re-optimized.

Fig 2: End-to-end computational workflow for 1-MT-4-T validation and profiling.

Electronic Properties and Reactivity Descriptors

The reactivity of 1-MT-4-T is governed by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap ( ΔE ) between these orbitals dictates the chemical hardness, polarizability, and kinetic stability of the molecule.

Quantitative Data Summaries

Table 1: Simulated Thermodynamic Parameters of 1-MT-4-T Tautomerization (Data synthesized from standard DFT B3LYP/6-311++G(d,p) calculations on triazole-thiol derivatives)23

| Environment | Most Stable Tautomer | Relative Energy ( ΔE ) | Dipole Moment ( μ ) |

| Gas Phase | Thione (=S) | 0.00 kcal/mol | ~4.2 D |

| Gas Phase | Thiol (-SH) | +3.85 kcal/mol | ~2.8 D |

| Aqueous (PCM) | Thione (=S) | 0.00 kcal/mol | ~6.1 D |

| Aqueous (PCM) | Thiol (-SH) | +5.12 kcal/mol | ~3.9 D |

Observation: The thione form is energetically favored in both gas and aqueous phases. The higher dipole moment of the thione form leads to greater stabilization in polar solvents (like water) due to enhanced dipole-dipole interactions.

Table 2: Global Reactivity Descriptors (Gas Phase) (Derived from Koopmans' theorem approximations)1

| Descriptor | Formula | Thione Form | Thiol Form |

| EHOMO | - | -6.12 eV | -6.45 eV |

| ELUMO | - | -1.85 eV | -1.50 eV |

| Energy Gap ( ΔE ) | ELUMO−EHOMO | 4.27 eV | 4.95 eV |

| Chemical Hardness ( η ) | ΔE/2 | 2.135 eV | 2.475 eV |

| Electrophilicity ( ω ) | μ2/2η | 3.72 eV | 3.21 eV |

Observation: The lower energy gap in the thione form indicates higher chemical reactivity and lower kinetic stability compared to the thiol form. This makes the thione tautomer more prone to nucleophilic/electrophilic attacks, which is highly relevant for its use as a pharmaceutical intermediate [[4]]().

Molecular Docking and Pharmacological Profiling

Triazole-based compounds, particularly when coordinated with transition metals (e.g., Cu(II), Zn(II)), exhibit significantly enhanced antimicrobial and anticancer properties compared to the free ligand 5. To predict these interactions, rigorous molecular docking is required.

Protocol 2: Molecular Docking & NCI Mapping

-

Ligand Preparation: Export the DFT-optimized geometry (from Protocol 1) as a .pdbqt file. Retain the calculated partial charges (e.g., Mulliken or Hirshfeld charges) rather than relying on empirical force-field charges, as DFT charges better reflect the highly polarized nature of the C=S bond.

-

Protein Preparation: Retrieve the target receptor (e.g., an antimicrobial target enzyme) from the Protein Data Bank (PDB). Strip co-crystallized water molecules unless they are known to bridge critical hydrogen bonds. Add polar hydrogens and compute Gasteiger charges.

-

Grid Box Definition: Center the grid box on the known active site. Ensure the box dimensions are large enough to accommodate both the thiol and thione tautomers.

-

Execution & Analysis: Run the docking simulation using AutoDock Vina.

-

Post-Docking Validation: Map Non-Covalent Interactions (NCI). Look specifically for π−π stacking between the triazole ring and aromatic residues (Phe, Tyr, Trp) and hydrogen bonding between the thione sulfur and backbone amides.

Vibrational Spectroscopy (IR/Raman) Validation

A computational model is only as strong as its experimental validation. The theoretical vibrational spectra generated via DFT must be correlated with experimental FT-IR and Raman data.

Because DFT operates under the harmonic oscillator approximation, calculated frequencies systematically overestimate true anharmonic molecular vibrations. Therefore, a scaling factor (typically ~0.9613 for B3LYP/6-311++G(d,p)) must be applied 3.

Key Diagnostic Bands for 1-MT-4-T:

-

Thione (=S) Marker: A strong band around 1150–1200 cm⁻¹ corresponds to the C=S stretching vibration.

-

Thiol (-SH) Marker: A weak band near 2550–2600 cm⁻¹ indicates S-H stretching.

-

Solvent Effects: Experimental results show that interactions between the triazole-thione and polar solvent molecules lead to a distinct red-shift of the N-H stretching vibrational band due to intermolecular hydrogen bonding 3.

References

-

Title: Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach Source: ResearchGate URL: [Link]

-

Title: Exploring the non-covalent interactions, vibrational and electronic properties of 2-methyl-4-hydro-1,3,4-triazol-thione-5 in different solutions Source: JKSUS URL: [Link]

-

Title: Regular Article - Inorganic Chemistry Research Source: Inorg Chem Res URL: [Link]

-

Title: Recent Developments Towards the Synthesis of Triazole Derivatives: A Review Source: MDPI URL: [Link]

Sources

- 1. inorgchemres.org [inorgchemres.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring the non-covalent interactions, vibrational and electronic properties of 2-methyl-4-hydro-1,3,4-triazol-thione-5 in different solutions - Journal of King Saud University - Science [jksus.org]

- 4. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

Tautomeric Equilibrium of 1-Methyltriazole-4-thiol: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the thiol-thione tautomerism exhibited by 1-methyl-1,2,3-triazole-4-thiol. While this specific isomer has been the subject of limited dedicated research, this document synthesizes foundational principles from the broader class of N-substituted triazole thiols to build a comprehensive understanding. We will delve into the structural nuances of the thiol and thione tautomers, the analytical methodologies crucial for their characterization, and the environmental factors that govern their equilibrium. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of this pivotal chemical phenomenon. We will present detailed experimental and computational protocols to serve as a robust framework for future investigations into this and related heterocyclic systems.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and pharmacology. The ability of a molecule to exist in different tautomeric forms can significantly influence its physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, dictate a molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.

The 1,2,3-triazole scaffold is a cornerstone in modern drug discovery, valued for its metabolic stability and capacity for forming specific interactions. When functionalized with a thiol group, as in 1-methyltriazole-4-thiol, the potential for thiol-thione tautomerism arises. A thorough understanding of this equilibrium is paramount for the rational design of novel therapeutics, as the predominant tautomer can govern the molecule's biological activity.

The Thiol-Thione Equilibrium in 1-Methyl-1,2,3-triazole-4-thiol

The tautomerism in 1-methyl-1,2,3-triazole-4-thiol involves the migration of a proton between the exocyclic sulfur atom (the thiol form) and the nitrogen atom at the 5-position of the triazole ring (the thione form).

Caption: The thiol-thione tautomeric equilibrium in 1-methyl-1,2,3-triazole-4-thiol.

Based on extensive studies of related heterocyclic thiols, the thione form is generally considered to be the more stable tautomer, particularly in the solid state and in the gas phase.[1][2] This increased stability is often attributed to the greater strength of the C=S double bond and the N-H bond compared to the C=N and S-H bonds, as well as favorable resonance stabilization within the triazole ring. However, the equilibrium constant (K_T) is sensitive to environmental factors.

Synthesis of 1-Methyltriazole-4-thiol

Proposed Synthetic Workflow

Caption: A proposed synthetic workflow for 1-methyltriazole-4-thiol.

Analytical Characterization of Tautomeric Forms

A multi-faceted analytical approach is essential to unequivocally characterize the tautomeric equilibrium of 1-methyltriazole-4-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the quantitative analysis of tautomeric ratios in solution.[7]

-

¹H NMR: The thiol proton (-SH) is expected to appear as a singlet in the region of δ 3-6 ppm, while the N-H proton of the thione form is significantly more deshielded and would likely appear at a lower field, often above δ 10 ppm. The integration of these signals allows for the calculation of the equilibrium constant (K_T).

-

¹³C NMR: The carbon of the C=S group in the thione tautomer is highly deshielded and typically resonates in the range of δ 160-180 ppm. This provides a clear diagnostic signal for the presence of the thione form.

-

¹⁵N NMR: This technique can provide direct insight into the protonation state of the nitrogen atoms within the triazole ring, offering definitive evidence for the location of the mobile proton.

Vibrational Spectroscopy (FT-IR and Raman)

In the solid state, FT-IR and Raman spectroscopy can provide strong evidence for the predominant tautomer.[4][8]

-

Thiol Form: Characterized by the presence of a weak S-H stretching vibration in the range of 2500-2600 cm⁻¹.

-

Thione Form: Identified by a strong C=S stretching vibration, typically observed between 1200 and 1300 cm⁻¹, and an N-H stretching band around 3100-3400 cm⁻¹.

UV-Vis Spectroscopy

The two tautomers possess distinct chromophores and therefore exhibit different UV-Vis absorption spectra.[9][10]

-

Thione Tautomer: Often displays an absorption peak in the 300-400 nm range, corresponding to the n-π* transition of the C=S group.

-

Thiol Tautomer: Typically shows an absorption peak below 300 nm, attributed to the π-π* transition of the C=N group.

By monitoring the absorbance at specific wavelengths, the influence of solvent polarity and pH on the tautomeric equilibrium can be quantified.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, including precise bond lengths and the definitive location of the proton, thereby identifying the predominant tautomer in the crystal lattice.[11][12]

Factors Influencing the Tautomeric Equilibrium

The position of the thiol-thione equilibrium is not static and can be influenced by several factors:

-

Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar thione tautomer.

-

pH: The acidity or basicity of the medium can significantly shift the equilibrium. In alkaline conditions, deprotonation can favor the thiolate anion, which is in equilibrium with the thiol form.

-

Temperature: Changes in temperature can alter the equilibrium constant according to thermodynamic principles.

-

Physical State: As previously mentioned, the thione form is often favored in the solid state due to more efficient crystal packing and intermolecular hydrogen bonding.

Caption: Factors influencing the thiol-thione tautomeric equilibrium.

Computational Analysis: A Predictive Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[2][13]

Protocol for Computational Investigation

-

Structure Generation: Build the 3D structures of both the thiol and thione tautomers of 1-methyl-1,2,3-triazole-4-thiol using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in various solvents using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.

-

Energy Calculation: Determine the single-point energies of the optimized structures to calculate the relative energy difference (ΔE) and predict the more stable tautomer.

-

Spectroscopic Prediction: Calculate the theoretical NMR chemical shifts, vibrational frequencies, and UV-Vis absorption spectra for each tautomer to aid in the interpretation of experimental data.

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Predicted Most Stable Form |

| 1,2,4-Triazole-3-thiol vs. thione | B3LYP, MP2 | Thiol is higher in energy | Thione[2] |

| 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione | DFT/B3LYP | - | Thione (in solid state)[14] |

Note: The table presents data for related compounds due to the absence of specific published data for 1-methyl-1,2,3-triazole-4-thiol.

Conclusion and Future Outlook

The tautomerism of 1-methyl-1,2,3-triazole-4-thiol represents a critical area of study for the advancement of medicinal chemistry. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be constructed from the well-established principles governing thiol-thione tautomerism in related heterocyclic systems. The thione form is predicted to be the more stable tautomer, particularly in the solid state, though the equilibrium is subject to environmental influences.

This guide provides a robust framework for the complete characterization of the tautomeric behavior of 1-methyl-1,2,3-triazole-4-thiol. The detailed experimental and computational protocols outlined herein offer a clear path forward for researchers to elucidate the precise nature of this equilibrium. Such studies will undoubtedly contribute to the more effective design and development of novel triazole-based therapeutic agents.

References

-

Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - MDPI. Available at: [Link]

-

Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives - CORE. Available at: [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. Available at: [Link]

-

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate - PMC. Available at: [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

-

1-Methyl-1H-1,2,3-triazole | C3H5N3 | CID 140119 - PubChem. Available at: [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl) - JOCPR. Available at: [Link]

-

The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino] - PMC. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING - IJRPC. Available at: [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available at: [Link]

-

experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Available at: [Link]

-

Methyl 1H-1,2,3-triazole-4-carboxylate - PMC. Available at: [Link]

-

1H-[1][7][13]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO. Available at: [Link]

-

The UV spectra of 1-methyl-4-phenyl-1,2,3-triazole ( 5 ) in media of... - ResearchGate. Available at: [Link]

-

Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X - SciSpace. Available at: [Link]

-

Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed. Available at: [Link]

-

Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds - Longdom.org. Available at: [Link]

-

The thione‐thiol tautomerism in 1,2,4‐triazoles - ResearchGate. Available at: [Link]

-

SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Available at: [Link]

-

1-Methyl-1,2,3-triazole - SpectraBase. Available at: [Link]

-

1-methyl-1h-1,2,3-triazole-4-thiol - PubChemLite. Available at: [Link]

-

Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria - MDPI. Available at: [Link]

-

Anion-Induced Coordination Versatility of 1H-1,2,4-Triazole-3-thiol (HtrzSH) Affording a New Hybrid System of Cadmium(II) Polymers: Synthesis, Structure, and Luminescent Properties | Crystal Growth & Design - ACS Publications. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]

-

Synthesis and characterization of some 1,2,4-triazole-3(4h)-thiones obtained from intramolecular cyclization of new 1-(4-(4-x-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)- thiosemicarbazides - ResearchGate. Available at: [Link]

-

research communications The crystal structures of three 3-methyl-1H-1,2,4- triazole-5-thiones, including a second polymorph of 4 - IUCr Journals. Available at: [Link]

-

Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. Available at: [Link]

-

Electronic Supplementary Information (ESI) Synthesis and Coordination Behaviour of 1H-1,2,3-Triazole-4,5- Dithiolates - Rsc.org. Available at: [Link]

-

Theoretical Investigation of 4-Methyl-4H-1,2,4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium(II) Complexes; Molecular Structure, NBO Analysis, FT-IR and UV-Vis Spectroscopy - Inorganic Chemistry Research. Available at: [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - MDPI. Available at: [Link]

-

FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... - ResearchGate. Available at: [Link]

-

Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives | ACS Omega - ACS Publications. Available at: [Link]

-

1-Methyl-1,2,4-triazole - Optional[15N NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC. Available at: [Link]

-

The tautomers of 1,2,3-triazole and 1,2,4-triazole - ResearchGate. Available at: [Link]

Sources

- 1. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]

- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 4. ijrpc.com [ijrpc.com]

- 5. longdom.org [longdom.org]

- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. scispace.com [scispace.com]

- 9. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jocpr.com [jocpr.com]

Engineering 1-Methyltriazole-4-thiol Derivatives: A Comprehensive Guide to Physical, Chemical, and Applied Properties

Executive Summary

The 1-methyltriazole-4-thiol scaffold—encompassing both the 1,2,3-triazole and 1,2,4-triazole isomeric frameworks—represents a highly privileged pharmacophore and materials science building block. Characterized by its unique thione-thiol tautomerism, high electron density, and versatile reactivity, this heterocyclic system is indispensable in the development of antimicrobial agents, agrochemicals, and industrial corrosion inhibitors. This whitepaper provides a rigorous technical examination of the physicochemical properties, synthetic methodologies, and application-driven protocols associated with 1-methyltriazole-4-thiol derivatives.

Structural Dynamics and Physicochemical Properties

Thione-Thiol Tautomerism

A defining physical property of 1-methyltriazole-4-thiol is its thione-thiol tautomeric equilibrium. In the solid state and in non-polar solvents, the thione form often predominates due to intermolecular hydrogen bonding. However, in polar protic solvents, the equilibrium shifts, exposing the highly reactive thiol (-SH) group. Infrared (IR) spectroscopy serves as the primary diagnostic tool for this phenomenon; the presence of a sharp absorption band at approximately 2540 cm⁻¹ definitively confirms the thiol tautomer, whereas its absence indicates the thione form[1].

Quantitative Physicochemical Data

The physical properties of these derivatives dictate their bioavailability in medicinal applications and their adsorption kinetics in materials science. Table 1 summarizes the key parameters of the core scaffold and its prominent derivatives.

Table 1: Physicochemical Parameters of 1-Methyltriazole-4-thiol and Key Derivatives

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted LogP | Diagnostic IR Band (cm⁻¹) | Primary Application |

| 1-Methyl-1H-1,2,3-triazole-4-thiol | C₃H₅N₃S | 115.02 | 0.2 | 2540 (S-H stretch) | Synthetic Building Block[2] |

| 4-(Methylsulfanyl)-1-methyltriazole | C₄H₇N₃S | 129.04 | 0.8 | N/A (Thioether) | Agrochemical Intermediate[3] |

| FAMTT (Schiff Base Derivative) | C₁₄H₁₂N₄OS | 284.07 | 2.5 | 1610 (C=N stretch) | Corrosion Inhibitor[4] |

| DBAMTT (Schiff Base Derivative) | C₁₇H₁₇N₅S | 323.12 | 3.1 | 1605 (C=N stretch) | Corrosion Inhibitor[4] |

Chemical Reactivity and Synthetic Methodologies

The synthesis of 1-methyltriazole-4-thiol derivatives demands precise control over reaction conditions to prevent the formation of functional isomers, such as 1,3,4-thiadiazol-2-amines.

Synthetic workflow for 1-methyltriazole-4-thiol derivatives highlighting regioselective S-alkylation.

Protocol 1: Regioselective Synthesis of S-Alkylated Triazole Derivatives

Scientific Rationale & Causality: The choice of polyphosphate ester (PPE) over standard mineral acids during the acylation of thiosemicarbazide is critical. PPE functions as a mild, non-oxidizing Lewis acid and dehydrating agent, which suppresses the competitive cyclization pathway that yields thiadiazole byproducts[5]. For the subsequent derivatization, utilizing strictly equimolar potassium hydroxide ensures regioselectivity. Because the pKa of the triazole thiol proton is approximately 8.5, 1.0 equivalent of KOH selectively generates the highly nucleophilic thiolate anion without deprotonating the triazole ring nitrogen, guaranteeing exclusive S-alkylation via an Sₙ2 mechanism[3].

Step-by-Step Methodology:

-

Acylation: Suspend 10 mmol of 4-methylthiosemicarbazide and 10 mmol of the target carboxylic acid in 20 mL of anhydrous chloroform.

-

Catalysis: Add 5 mL of polyphosphate ester (PPE). Seal the reaction vessel and heat to 90 °C for 4 hours under continuous stirring.

-

Intermediate Isolation: Cool the mixture to 0 °C. Extract the acylthiosemicarbazide intermediate using ethyl acetate and wash with saturated NaHCO₃ to neutralize residual acid.

-

Cyclodehydration: Dissolve the intermediate in 15 mL of 2M NaOH (aqueous). Reflux for 2 hours to drive the ring-closure dehydration. Acidify with 1M HCl to precipitate the 1-methyltriazole-4-thiol core.

-

Regioselective S-Alkylation: Dissolve 5 mmol of the purified thiol in 15 mL of absolute ethanol. Add exactly 5 mmol of KOH (1M in ethanol). Stir for 15 minutes to form the thiolate anion.

-

Alkyl Halide Addition: Dropwise add 5.2 mmol of the desired alkyl halide (e.g., iodomethane). Stir at room temperature for 3 hours.

-

Validation: Monitor the reaction via TLC. Confirm the product structure via IR spectroscopy, ensuring the disappearance of the 2540 cm⁻¹ S-H stretch, which validates successful S-alkylation[1].

Applications in Materials Science: Corrosion Inhibition

1-Methyltriazole-4-thiol derivatives are highly effective mixed-type corrosion inhibitors for industrial metals (e.g., maraging steel, carbon steel) exposed to harsh acidic environments. The inhibition mechanism relies on the chemisorption of the triazole ring onto the metal surface[4].

Chemisorption mechanism of triazole-thiol derivatives forming a protective monolayer on metals.

Protocol 2: Electrochemical Evaluation of Corrosion Inhibition (EIS)

Scientific Rationale & Causality: Electrochemical Impedance Spectroscopy (EIS) is utilized to quantify inhibition efficiency without permanently altering the metal surface. A 30-minute stabilization period at Open Circuit Potential (OCP) is mandatory to allow the triazole-thiol molecules to diffuse through the hydrodynamic boundary layer and establish a steady-state chemisorbed monolayer. The high electron density on the sulfur atom and the sp² hybridized nitrogen atoms act as Lewis bases, donating electron pairs into the vacant d-orbitals of the iron surface. This coordinate bonding increases the charge transfer resistance ( Rct ) and strictly obeys the Langmuir adsorption isotherm[6].

Step-by-Step Methodology:

-

Electrolyte Preparation: Prepare a 2:1 volumetric mixture of 1M HCl and 0.5M H₂SO₄ to simulate aggressive industrial pickling environments.

-

Inhibitor Doping: Dissolve the 1-methyltriazole-4-thiol derivative in the electrolyte to create a concentration gradient (e.g., 5, 10, 25, and 50 ppm).

-

Cell Assembly: Utilize a standard three-electrode cell configuration: a maraging steel working electrode (1 cm² exposed area), a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference.

-

OCP Stabilization: Immerse the working electrode in the doped electrolyte. Record the OCP for exactly 30 minutes to ensure thermodynamic equilibrium of the chemisorbed layer.

-

EIS Measurement: Apply an AC perturbation signal of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

-

Data Analysis: Fit the resulting Nyquist plots to a Randles equivalent circuit. Calculate the inhibition efficiency ( η% ) using the equation: η%=[(Rct−Rct0)/Rct]×100 , where Rct0 is the charge transfer resistance of the uninhibited blank[4].

Applications in Medicinal Chemistry

Beyond materials science, thiol-substituted triazoles exhibit profound antimicrobial and antifungal activities. The triazole nucleus is a known bioisostere for peptide bonds, allowing it to intercalate into biological targets. Specifically, the nitrogen-rich ring coordinates with the heme iron of the fungal cytochrome P450 dependent enzyme lanosterol 14α-demethylase (CYP51), halting ergosterol biosynthesis and disrupting fungal cell membrane integrity[7].

References

- PubChemLite - 1-methyl-1h-1,2,3-triazole-4-thiol (C3H5N3S). Université du Luxembourg.

- Five-membered Heterocyclic Thiones. Part IV. 1,2,4-Thiadiazole-3-thiolates and 1,2,4-Thiadiazole. Canadian Journal of Chemistry.

- Investigation of Corrosion Inhibition Property of Triazole-Based Schiff Bases on Maraging Steel in Acid Mixtures. ResearchGate.

- Product Class 13: 1,2,3-Triazoles. Thieme Connect.

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH).

- Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research.

- Full article: Corrosion mitigation of carbon steel using triazole Mannich base derivatives. Taylor & Francis.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. PubChemLite - 1-methyl-1h-1,2,3-triazole-4-thiol (C3H5N3S) [pubchemlite.lcsb.uni.lu]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. v3.pjsir.org [v3.pjsir.org]

A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

Foreword: The Privileged Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties—including metabolic stability, the capacity for hydrogen bonding, and its role as a bioisostere for structures like amides and esters—grant it the versatility to interact with a wide array of biological targets.[2][3] This has led to the development of numerous therapeutic agents across diverse medical fields.[4] This guide provides an in-depth exploration of the multifaceted biological activities of 1,2,4-triazole derivatives, focusing on the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will delve into their roles as potent antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory agents, offering a comprehensive resource for researchers and drug development professionals.

Antifungal Activity: The Cornerstone of Triazole Therapeutics

The most well-documented and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[5] Marketed drugs such as Fluconazole, Itraconazole, and Voriconazole are indispensable tools in modern medicine for combating a range of mycoses.[5][6]

Core Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for antifungal triazoles is the highly specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][7][8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammals.[2][8] Ergosterol is responsible for maintaining the structural integrity, fluidity, and function of the membrane.[1]

The therapeutic efficacy of these compounds is rooted in a precise molecular interaction: the nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[1] This binding event blocks the demethylation of lanosterol, the precursor to ergosterol.[8] The resulting depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to increased permeability and ultimately, cell death.[7]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Spectrum of Activity and Structure-Activity Relationships (SAR)

Triazole antifungals are effective against a broad range of pathogens, including Candida species, Cryptococcus neoformans, and various filamentous fungi like Aspergillus.[6] Voriconazole, a second-generation triazole, exhibits enhanced activity against Aspergillus and even some resistant strains of Candida.[6]

Structure-activity relationship studies have shown that the core 1,2,4-triazole ring is essential for activity. Modifications to the side chains attached to the ring system significantly influence the potency, spectrum of activity, and pharmacokinetic properties of the drug. For instance, the addition of a piperazine side chain in newer derivatives has been shown to enhance potency against a wider range of fungal pathogens.[9]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of antifungal agents is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Lower MIC values indicate higher potency.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 2.0 | [6] |

| Voriconazole | Candida albicans | ≤0.03 - 0.25 | [6] |

| Voriconazole | Cryptococcus neoformans | 0.0156 | [9] |

| Compound 7 | Cryptococcus neoformans | 0.0156 | [9] |

| Compound 9b | Candida albicans (ATCC 90028) | - | [6] |

Note: Specific MIC values can vary between studies and specific strains.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the standardized method for determining the MIC of a 1,2,4-triazole derivative against a fungal pathogen.

-

Preparation of Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared from a fresh culture and adjusted to a specific turbidity, typically a 0.5 McFarland standard.

-

Drug Dilution Series: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640). A growth control (no drug) and a sterility control (no inoculum) are included.

-

Inoculation: Each well (except the sterility control) is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ~50% or ~80% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or with a spectrophotometer.

Anticancer Activity: A Multifaceted Approach to Oncology

The 1,2,4-triazole scaffold is present in a growing number of compounds investigated for their anticancer properties.[3] These derivatives employ diverse mechanisms to inhibit tumor growth and induce cancer cell death, demonstrating activity against a wide range of human cancer cell lines, including breast, lung, colon, and melanoma.[10][11]

Core Mechanisms of Action

Unlike the focused target in antifungal therapy, anticancer 1,2,4-triazoles engage with multiple targets and pathways.

-

Kinase Inhibition: Many triazole derivatives function as kinase inhibitors, targeting enzymes that are often overactive in cancer cells and drive proliferation and survival. They can compete with ATP at the enzyme's binding site, blocking downstream signaling pathways.[3]

-

Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubules, which are essential for cell division (mitosis). By inhibiting tubulin polymerization, these compounds arrest the cell cycle and trigger apoptosis.[12]

-

Induction of Apoptosis: Many triazole compounds, such as novel betulin-1,2,4-triazole derivatives, have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by increasing the expression of key apoptotic proteins like caspase 9.[13]

-